molecular formula C10H8O3 B13576807 7-Methyl-1-benzofuran-5-carboxylicacid

7-Methyl-1-benzofuran-5-carboxylicacid

Cat. No.: B13576807
M. Wt: 176.17 g/mol
InChI Key: JZXJLRAOUSELKY-UHFFFAOYSA-N
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Description

7-Methyl-1-benzofuran-5-carboxylicacid is a benzofuran derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-benzofuran-5-carboxylicacid typically involves the construction of the benzofuran ring followed by the introduction of the methyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor with a hydroxyl group and an aldehyde can undergo cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-benzofuran-5-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzofuran-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    7-Methylbenzofuran: Lacks the carboxylic acid group.

    5-Carboxybenzofuran: Lacks the methyl group.

Uniqueness: 7-Methyl-1-benzofuran-5-carboxylicacid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-methyl-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12)

InChI Key

JZXJLRAOUSELKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=C2)C(=O)O

Origin of Product

United States

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